[(2-Ethylbutyl)sulfanyl]benzene
CAS No.: 13921-07-8
Cat. No.: VC20664073
Molecular Formula: C12H18S
Molecular Weight: 194.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13921-07-8 |
|---|---|
| Molecular Formula | C12H18S |
| Molecular Weight | 194.34 g/mol |
| IUPAC Name | 2-ethylbutylsulfanylbenzene |
| Standard InChI | InChI=1S/C12H18S/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
| Standard InChI Key | AJLRYUUMSLNPDK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)CSC1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The compound is formally designated as [(2-ethylbutyl)sulfanyl]benzene (IUPAC name) and alternatively termed (2-ethylbutyl)phenylsulfide in common usage . Its molecular formula is C₁₂H₁₈S, with an average molecular mass of 194.336 g/mol and a monoisotopic mass of 194.112922 g/mol . The structure comprises a benzene ring linked to a 2-ethylbutyl group via a sulfur atom (Fig. 1).
Table 1: Key identifiers of [(2-ethylbutyl)sulfanyl]benzene
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 13921-07-8 | |
| Molecular Formula | C₁₂H₁₈S | |
| Average Mass | 194.336 g/mol | |
| Monoisotopic Mass | 194.112922 g/mol | |
| ChemSpider ID | 25941244 |
Stereochemical and Electronic Features
The sulfide group (-S-) introduces a tetrahedral geometry at the sulfur center, enabling potential stereoelectronic interactions with the aromatic π-system. The 2-ethylbutyl chain contributes to hydrophobicity, as evidenced by its estimated LogP value of ~3.67 (extrapolated from structurally analogous compounds) . Vapor pressure at 25°C is projected to be 0.189 mmHg, similar to alkylbenzenes of comparable molecular weight .
Synthesis and Reactivity
Synthetic Methodologies
While no direct synthesis protocols for [(2-ethylbutyl)sulfanyl]benzene are documented in the literature, analogous sulfides are typically prepared via nucleophilic substitution or thiol-ene coupling. A plausible route involves:
-
Thiol Alkylation: Reaction of benzenethiol with 1-bromo-2-ethylbutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
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Sulfide Oxidation: The compound may undergo oxidation to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or mCPBA .
Table 2: Hypothetical reaction conditions for sulfide synthesis
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Reactivity Profile
The sulfide moiety confers susceptibility to electrophilic aromatic substitution at the benzene ring (e.g., nitration, sulfonation) and oxidative cleavage at the sulfur center. Computational studies suggest that the electron-donating effect of the sulfide group activates the ring toward meta-directed electrophiles .
Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for related compounds (e.g., 2,4-diethylbenzenesulfonyl chloride) reveal characteristic shifts:
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